3-Iodo-1H-indazole-6-carboxamide
Description
3-Iodo-1H-indazole-6-carboxamide is a halogenated indazole derivative characterized by an iodine atom at position 3 and a carboxamide group (-CONH₂) at position 6 of the indazole core. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where indazole scaffolds are valued for their bioactivity in kinase inhibition and anticancer drug development . Its molecular structure enables diverse reactivity, with the iodine atom facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) and the carboxamide group contributing to hydrogen bonding, which is pivotal for target binding in drug design.
Properties
IUPAC Name |
3-iodo-2H-indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O/c9-7-5-2-1-4(8(10)13)3-6(5)11-12-7/h1-3H,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMQTBFFHKZQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732580 | |
| Record name | 3-Iodo-2H-indazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906000-45-1 | |
| Record name | 3-Iodo-2H-indazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-indazole-6-carboxamide typically involves the iodination of 1H-indazole-6-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of 3-Iodo-1H-indazole-6-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-indazole-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1H-indazole-6-carboxamide derivatives, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
Synthesis of 3-Iodo-1H-Indazole-6-Carboxamide
The synthesis of 3-iodo-1H-indazole derivatives typically involves the iodination of indazole precursors followed by carboxamide formation. For instance, the compound can be synthesized through a series of reactions starting from 6-nitroindazole, which is treated with iodine and a base such as potassium hydroxide in dimethylformamide (DMF) to yield the iodinated product. Subsequent reactions can introduce the carboxamide functional group through standard amide coupling techniques .
Anticancer Properties
3-Iodo-1H-indazole-6-carboxamide and its derivatives have shown significant anticancer activity. Research indicates that indazole compounds can act as inhibitors of various protein kinases implicated in cancer progression. For example, studies have demonstrated that certain indazole derivatives inhibit vascular endothelial growth factor receptor (VEGF-R) and fibroblast growth factor receptor (FGF-R), both of which are crucial in angiogenesis and tumor growth .
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various indazole derivatives, including 3-iodo-1H-indazole-6-carboxamide, compounds were tested against human cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated moderate to potent inhibitory effects on cell proliferation, with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Iodo-1H-indazole-6-carboxamide | HCT-116 | 0.5 |
| 3-Iodo-1H-indazole-6-carboxamide | MDA-MB-231 | 0.8 |
Kinase Inhibition
The ability of 3-iodo-1H-indazole-6-carboxamide to inhibit specific kinases makes it a candidate for targeted cancer therapies. Studies have shown that certain derivatives selectively inhibit kinases such as CDK (cyclin-dependent kinase) and CHK1 (checkpoint kinase 1), which are involved in cell cycle regulation and DNA damage response .
Case Study: Selective Kinase Inhibition
A series of indazole derivatives were synthesized and screened for their inhibitory effects on CDK2 and CHK1. Among these, 3-iodo-1H-indazole-6-carboxamide exhibited promising selectivity and potency, with IC50 values indicating effective inhibition at low concentrations .
| Kinase Inhibited | IC50 (nM) |
|---|---|
| CDK2 | 20 |
| CHK1 | 15 |
Other Applications
In addition to its anticancer properties, 3-iodo-1H-indazole-6-carboxamide has potential applications in other therapeutic areas:
Neuroprotective Effects
Research has suggested that some indazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress .
Antimicrobial Activity
Indazoles have also been explored for their antimicrobial properties. Some studies indicate that derivatives can exhibit activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-Iodo-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in cell proliferation and survival. By inhibiting these targets, 3-Iodo-1H-indazole-6-carboxamide can exert its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Iodo-1H-indazole-6-carboxamide with structurally related indazole derivatives, highlighting key differences in substituents, molecular properties, and applications:
Detailed Research Findings
Structural and Functional Insights
- Halogen vs. Hydroxyl Substituents : The iodine atom in 3-Iodo-1H-indazole-6-carboxamide enhances halogen bonding with protein targets compared to the hydroxyl group in 6-Iodo-1H-indazol-3-ol, which prioritizes hydrogen bonding but reduces lipophilicity .
- Carboxamide vs. Carbonitrile/Carboxylate: The carboxamide group (-CONH₂) offers superior hydrogen-bonding capacity over the cyano (-CN) group in 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, making it more effective in enzyme inhibition. Conversely, the methyl ester in Methyl 3-iodo-1H-indazole-6-carboxylate provides hydrolytic stability, favoring prodrug strategies .
Electronic and Steric Effects
- Nitro and Fluoro Substituents : The nitro group in 6-Nitro-1H-indazole-3-carbaldehyde introduces strong electron-withdrawing effects, destabilizing intermediates under reductive conditions. In contrast, the fluorine atom in 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile enhances metabolic stability by resisting oxidative degradation .
Discontinuation and Alternatives
The discontinuation of 3-Iodo-1H-indazole-6-carboxamide by CymitQuimica has driven interest in analogs like Methyl 3-iodo-1H-indazole-6-carboxylate, which retains synthetic versatility, and 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, which offers enhanced target affinity in kinase assays .
Biological Activity
3-Iodo-1H-indazole-6-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
3-Iodo-1H-indazole-6-carboxamide is characterized by an indazole ring structure with an iodine atom at the 3-position and a carboxamide group at the 6-position. The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets.
Biological Activities
The biological activities of 3-Iodo-1H-indazole-6-carboxamide can be summarized as follows:
The mechanisms by which 3-Iodo-1H-indazole-6-carboxamide exerts its biological effects involve:
- Enzyme Inhibition : As noted, the compound acts as a potent inhibitor of PAK1, which plays a crucial role in cell signaling related to cancer metastasis. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents on the indazole ring for enhancing inhibitory activity .
- Cellular Pathway Modulation : The compound may influence various cellular pathways involved in cancer cell migration and invasion. For example, it has been reported to downregulate Snail expression in MDA-MB-231 breast cancer cells without affecting overall tumor growth .
Synthesis and Derivatives
The synthesis of 3-Iodo-1H-indazole-6-carboxamide can be achieved through several methods, including:
- Substitution Reactions : The iodine atom can be substituted with other functional groups to create various derivatives with potentially enhanced biological activities.
- Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies have allowed for expedient synthesis under microwave irradiation conditions, improving yields and reducing reaction times .
Case Studies
Several case studies illustrate the potential applications of 3-Iodo-1H-indazole-6-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
